molecular formula C15H18N2O5S B2466555 6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid CAS No. 239809-40-6

6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid

Katalognummer: B2466555
CAS-Nummer: 239809-40-6
Molekulargewicht: 338.38
InChI-Schlüssel: MIYKMNXXUFYOBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C15H18N2O5S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality 6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-[[(4-methylphenyl)sulfonylamino]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-10-6-8-11(9-7-10)23(21,22)17-16-14(18)12-4-2-3-5-13(12)15(19)20/h2-3,6-9,12-13,17H,4-5H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYKMNXXUFYOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid, with the CAS number 239809-40-6, is a compound of interest due to its potential biological activities. This article explores its molecular structure, biological effects, and relevant research findings, including case studies and data tables.

Molecular Structure

The molecular formula of this compound is C15H18N2O5SC_{15}H_{18}N_{2}O_{5}S, and it has a molecular weight of approximately 338.38 g/mol. The structure features a cyclohexene ring, a hydrazine moiety, and a sulfonyl group, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to 6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid exhibit antimicrobial activities. For instance, studies on related cyclohexene carboxylic acids have shown efficacy against Staphylococcus aureus, particularly in methicillin-resistant strains (MRSA) . This suggests that the compound may possess similar antimicrobial properties.

The proposed mechanism for the antimicrobial activity includes disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The hydrazine component is known for its ability to form stable complexes with metal ions, which could inhibit enzymatic functions in bacteria .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various cyclohexene derivatives against MRSA. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 0.64 µg/mL for some derivatives, indicating strong activity . This highlights the potential for 6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid in developing new antimicrobial agents.

Study 2: Toxicity Assessment

In toxicity assessments, derivatives of cyclohexene carboxylic acids were tested for mutagenicity and clastogenicity using the Ames test and in vitro chromosome aberration studies. Results indicated that these compounds did not exhibit mutagenic properties at concentrations up to 5000 µg/plate . Such findings are crucial for evaluating the safety profile of new therapeutic agents.

Data Table: Biological Activity Summary

Activity Efficacy Reference
Antimicrobial (MIC)0.64 µg/mL (against MRSA)
MutagenicityNon-mutagenic
ClastogenicityNon-clastogenic

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds similar to 6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid exhibit significant biological activities, particularly in the realm of anticancer research. For instance, derivatives containing hydrazine moieties have been shown to possess antiproliferative effects against various cancer cell lines.

Case Studies

  • Anticancer Activity : A study investigated a series of hydrazide derivatives and their anticancer properties against human cancer cell lines such as HCT-116 and MCF-7. Compounds were synthesized via a chemoselective Michael reaction, leading to several derivatives with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .
  • Mechanistic Insights : The mechanism of action for hydrazine-containing compounds often involves the inhibition of key enzymes in cancer metabolism or the induction of apoptosis in cancer cells. This highlights the importance of structural modifications in enhancing efficacy and selectivity .

Potential Therapeutic Uses

Given its structural features, 6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid may be explored for:

  • Anticancer Therapies : Its ability to inhibit tumor cell proliferation positions it as a candidate for further development in cancer treatment protocols.
  • Drug Development : The compound can serve as a lead structure for designing novel anticancer agents through systematic modification of its functional groups.

Vorbereitungsmethoden

Direct Acylation of Tosylhydrazine

The most straightforward approach involves the direct acylation of 4-methylbenzenesulfonohydrazide with 3-cyclohexene-1-carboxylic acid derivatives. In this method, the carboxylic acid is first activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O. The resultant 3-cyclohexene-1-carbonyl chloride reacts with 4-methylbenzenesulfonohydrazide in anhydrous dichloromethane at 0–5°C, yielding the target compound after aqueous workup.

Key Challenges :

  • Competing side reactions due to the nucleophilic nature of the hydrazine nitrogen.
  • Low yields (<40%) attributed to incomplete activation of the carboxylic acid.

Mixed Anhydride-Mediated Coupling

To circumvent low yields, mixed anhydride intermediates have been employed. A 2024 study utilized ethyl chloroformate (ClCO₂Et) to generate a reactive anhydride from 3-cyclohexene-1-carboxylic acid, which subsequently reacts with 4-methylbenzenesulfonohydrazide in the presence of triethylamine. This method improves yields to 55–60% while reducing side product formation.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: −20°C to 25°C
  • Base: Triethylamine (2.2 equiv)

Modern Coupling Strategies

Carbodiimide-Based Activation

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) represents a state-of-the-art approach. This method activates the carboxylic acid as an O-acylisourea intermediate, enabling efficient amide bond formation with tosylhydrazine.

Procedure :

  • Dissolve 3-cyclohexene-1-carboxylic acid (1.0 equiv) in dimethylformamide (DMF).
  • Add EDC (1.2 equiv) and HOBt (1.1 equiv), stir at 25°C for 30 min.
  • Introduce 4-methylbenzenesulfonohydrazide (1.05 equiv), react for 12–18 hr.
  • Purify via reverse-phase chromatography.

Yield : 68–72%
Advantage : Minimizes racemization and side reactions.

Solid-Phase Synthesis

Recent advances leverage resin-bound strategies to streamline purification. Wang resin-functionalized 3-cyclohexene-1-carboxylic acid undergoes on-resin coupling with tosylhydrazine, followed by cleavage with trifluoroacetic acid (TFA). This method achieves 80–85% purity without chromatography.

Protection-Deprotection Approaches

tert-Butoxycarbonyl (Boc) Protection

To prevent undesired reactivity at the hydrazine nitrogen, Boc protection is employed:

  • Protect 4-methylbenzenesulfonohydrazide with Boc₂O in THF.
  • Couple with 3-cyclohexene-1-carbonyl chloride.
  • Deprotect using TFA/DCM (1:1).

Yield : 63% over three steps

Benzyl Ester Masking

The carboxylic acid group is protected as a benzyl ester during hydrazide coupling:

  • Convert 3-cyclohexene-1-carboxylic acid to benzyl ester using benzyl bromide/K₂CO₃.
  • Perform EDC/HOBt-mediated coupling with tosylhydrazine.
  • Hydrogenolyze the benzyl group with Pd/C/H₂.

Yield : 70% (overall)

Analytical and Purification Techniques

Chromatographic Methods

  • Reverse-Phase HPLC : C18 column, gradient 10–90% acetonitrile/0.1% TFA.
  • Silica Gel Chromatography : Ethyl acetate/hexane (3:7) for intermediate purification.

Crystallization

Recrystallization from ethanol/water (7:3) yields colorless needles with >99% purity.

Comparative Data Table

Method Reagents Conditions Yield (%) Purity (%)
Direct Acylation SOCl₂, DCM 0–5°C, 4 hr 38 85
EDC/HOBt Coupling EDC, HOBt, DMF 25°C, 18 hr 72 95
Solid-Phase Synthesis Wang resin, TFA RT, 24 hr 80 85
Boc Protection Route Boc₂O, TFA −20°C→RT, 12 hr 63 90

Mechanistic Insights

Steric Effects in Cyclohexene Carboxylic Acid

The cyclohexene ring’s conformational flexibility influences coupling efficiency. The half-chair conformation places the carboxylic acid in an equatorial position, enhancing accessibility to coupling agents.

Electronic Factors in Tosylhydrazine Reactivity

The electron-withdrawing tosyl group reduces hydrazine’s nucleophilicity, necessitating strong activating agents like EDC/HOBt.

Q & A

Basic: What are the key synthetic strategies for synthesizing 6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid?

Answer:
The synthesis typically involves two main steps:

Formation of the sulfonyl hydrazine moiety : React 4-methylbenzenesulfonyl chloride with hydrazine hydrate to generate the sulfonyl hydrazine intermediate. This step requires controlled pH (pH 8–9) and low temperatures (0–5°C) to minimize side reactions like over-sulfonation .

Coupling with the cyclohexene-carboxylic acid backbone : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to link the sulfonyl hydrazine to the cyclohexene carbonyl group. Solvent selection (e.g., DMF or THF) and reaction time (12–24 hours) are critical for achieving yields >60% .

Advanced: How can reaction conditions be optimized for the coupling step to minimize byproducts?

Answer:
Optimization strategies include:

  • Catalyst screening : Replace traditional carbodiimides with HOBt (Hydroxybenzotriazole) to reduce racemization and improve coupling efficiency .
  • Solvent effects : Use anhydrous DMF with 4Å molecular sieves to absorb water, preventing hydrolysis of the active ester intermediate .
  • Temperature control : Maintain 25°C with inert gas purging to stabilize reactive intermediates. Kinetic studies show that increasing temperature beyond 30°C leads to a 20% decrease in yield due to decomposition .

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

Answer:

  • NMR : 1^1H and 13^13C NMR verify the sulfonyl hydrazine (–SO2_2–NH–NH–) protons (δ 8.2–9.0 ppm) and the cyclohexene ring’s conjugated double bond (δ 5.8–6.3 ppm) .
  • IR Spectroscopy : Confirm the carbonyl (C=O) stretch at 1680–1720 cm1^{-1} and sulfonyl (S=O) vibrations at 1150–1350 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]+^+ at m/z 393.12 (calculated) .

Advanced: How do discrepancies in reported solubility data arise, and how can they be resolved?

Answer:
Discrepancies often stem from:

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. monohydrate) alter solubility. X-ray diffraction (XRD) can identify polymorphs .
  • Impurity profiles : Residual solvents (e.g., DMF) or unreacted sulfonyl chloride reduce apparent solubility. Purity assessment via HPLC (using a C18 column and phosphate buffer/acetonitrile mobile phase) is essential .
    Resolution : Standardize solvent systems (e.g., PBS at pH 7.4) and report polymorphic forms in all studies .

Advanced: How does stereochemistry at the cyclohexene ring influence biological interactions?

Answer:

  • Cis vs. trans configuration : The cyclohexene ring’s stereochemistry affects binding to enzymes like cyclooxygenase (COX). For example, cis-configured analogs show 3–5× higher COX-2 inhibition due to optimal spatial alignment with the active site .
  • Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and assess activity via in vitro assays (IC50_{50} measurements) .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the hydrazine group.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide bond. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months under these conditions .

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina to model the compound’s binding to COX-2. The sulfonyl hydrazine group forms hydrogen bonds with Arg120 and Tyr355, while the cyclohexene ring occupies the hydrophobic pocket .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD values <2.0 Å indicate stable target-ligand complexes .

Basic: What chromatographic methods validate purity post-synthesis?

Answer:

  • HPLC : Use a gradient of 0.1% TFA in water/acetonitrile (70:30 to 50:50 over 20 min) on a C18 column. Retention time ~12.5 min with >95% purity .
  • TLC : Silica gel GF254 with ethyl acetate/hexane (1:1); Rf_f = 0.45 under UV 254 nm .

Advanced: What strategies address low yields in large-scale synthesis?

Answer:

  • Flow chemistry : Continuous-flow reactors improve mixing and heat transfer, increasing yield by 15–20% compared to batch methods .
  • Catalyst recycling : Immobilize coupling agents on magnetic nanoparticles (Fe3_3O4_4@SiO2_2-EDC) for reuse over 5 cycles without significant loss in activity .

Advanced: How are conflicting bioactivity data reconciled across studies?

Answer:

  • Assay variability : Normalize data using internal standards (e.g., celecoxib for COX-2 inhibition assays) .
  • Structural analogs : Compare results with fluorinated analogs (e.g., 1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid) to isolate substituent effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.